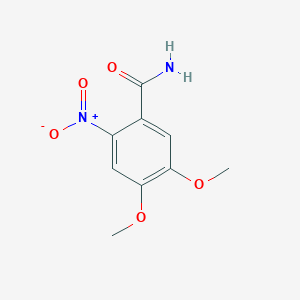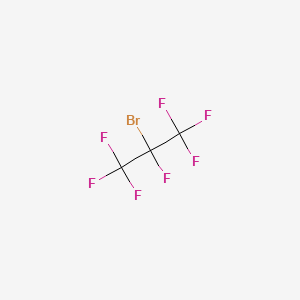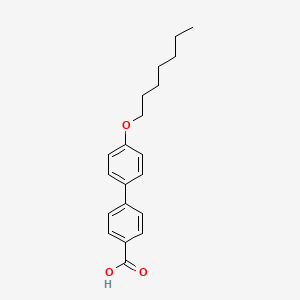
4-(Heptyloxy)-4'-biphenylcarboxylic acid
Overview
Description
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . This compound is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “4-(Heptyloxy)-4’-biphenylcarboxylic acid” can be represented by the SMILES string CCCCCCCOc1ccc(cc1)C(O)=O . This indicates that the compound consists of a benzoic acid group (C6H4CO2H) attached to a heptyloxy group (CH3(CH2)6O) .
Physical And Chemical Properties Analysis
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a white crystalline solid . It has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide to the solution .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Future Directions
properties
CAS RN |
59748-17-3 |
|---|---|
Product Name |
4-(Heptyloxy)-4'-biphenylcarboxylic acid |
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-heptoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |
InChI Key |
BDDYPNQQJHNKSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

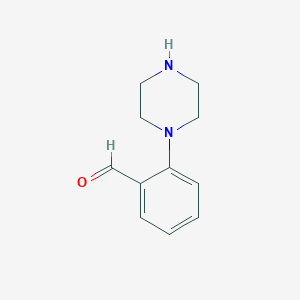
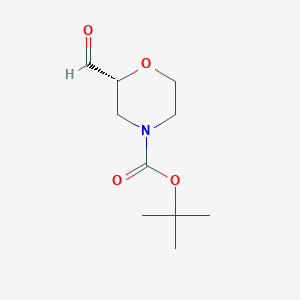

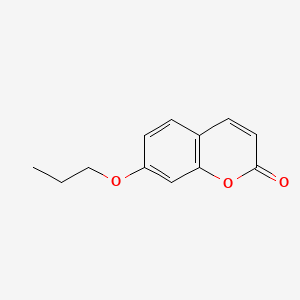
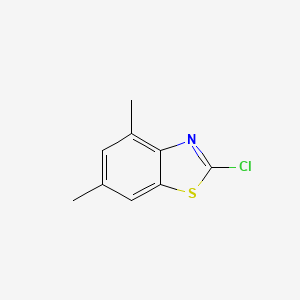
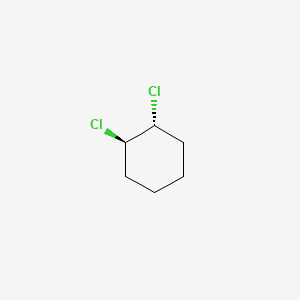
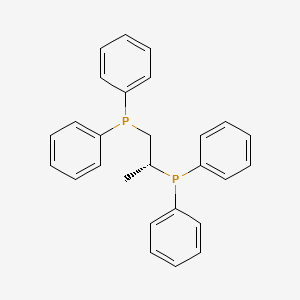
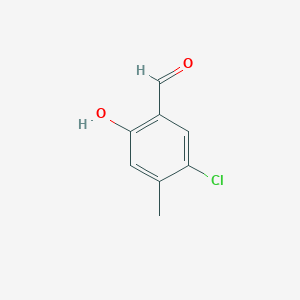
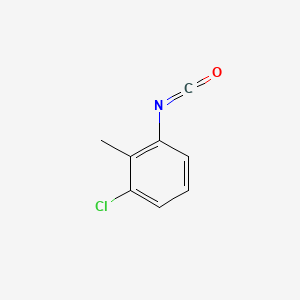
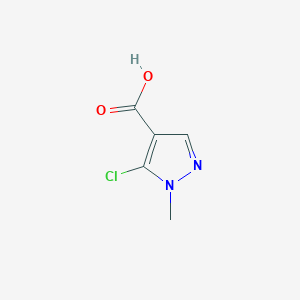
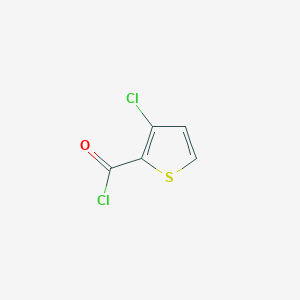
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
